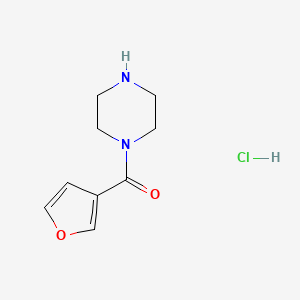

1-(Furan-3-carbonyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

furan-3-yl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIPTERSPZNXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=COC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Piperazine with Furan-3-carboxylic Acid Derivatives

-

- Piperazine is reacted with furan-3-carbonyl chloride or activated furan-3-carboxylic acid derivatives.

- A base such as triethylamine or N,N-diisopropylethylamine is used to neutralize the released hydrochloric acid.

- Aprotic solvents like dichloromethane or dimethylformamide (DMF) provide a suitable medium.

- Reaction temperature is typically ambient to slightly elevated (20–40°C).

- Reaction times range from 12 to 24 hours with stirring to ensure completion.

-

- The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the acid chloride or activated ester.

- The base scavenges the HCl formed, preventing side reactions.

-

- In a related synthesis of cyclopropanecarbonyl piperazine derivatives, 3-(methoxycarbonyl)benzoic acid was activated with 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, followed by addition of the piperazine derivative and triethylamine in dichloromethane at room temperature for 18 hours, yielding 60% product.

Formation of Hydrochloride Salt

- After isolation of the free base 1-(Furan-3-carbonyl)piperazine, the compound is treated with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

- The reaction is typically carried out at room temperature for 1–2 hours.

- The resulting hydrochloride salt precipitates and is collected by filtration.

- This step enhances compound stability, crystallinity, and facilitates purification.

Reaction Conditions and Parameters Summary

Related Synthetic Insights from Piperazine Derivative Patents and Literature

- Piperazine derivatives are commonly synthesized by acylation with acid chlorides or activated esters in aprotic solvents with a base to capture HCl.

- Reduction steps or further functional group transformations may follow initial acylation for more complex derivatives.

- Reaction monitoring by TLC or HPLC is standard to ensure completion.

- Purification often involves extraction, washing with sodium bicarbonate and brine, drying, and chromatographic purification or recrystallization.

- Hydrochloride salt formation is a routine final step to improve compound stability and handling.

Analytical and Purification Data (From Related Piperazine Derivative Syntheses)

| Parameter | Typical Observation/Condition |

|---|---|

| Purification | Column chromatography (silica gel), recrystallization |

| Solvent system | Petroleum ether/ethyl acetate mixtures |

| NMR (1H) | Multiplets corresponding to piperazine and furan protons, chemical shifts consistent with structure |

| LC-MS | Molecular ion peak corresponding to protonated molecular ion (M+1)+ |

| Yield | Moderate to good (50–85%) depending on conditions |

Chemical Reactions Analysis

1-(Furan-3-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield furan-3-carboxylic acid and piperazine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Hydrolysis: Furan-3-carboxylic acid and piperazine.

Scientific Research Applications

Chemistry

1-(Furan-3-carbonyl)piperazine hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to yield furan-3-carboxylic acid derivatives.

- Reduction : The carbonyl group can be reduced to form alcohol derivatives.

- Substitution : The piperazine ring can participate in nucleophilic substitution reactions with electrophiles.

These reactions are critical for developing new compounds with desired properties.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Studies indicate that:

- It may interact with specific enzymes and receptors, influencing various biological pathways.

- Preliminary assays have shown promising results in inhibiting the growth of certain cancer cell lines.

Medicine

This compound is explored as a potential drug candidate for various therapeutic applications. Its unique structure allows for:

- Targeting multiple pathways involved in disease mechanisms.

- Development into derivatives that could enhance efficacy and reduce side effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of piperazine, including this compound, for their anticancer activities. The results indicated that compounds with the furan moiety exhibited significant cytotoxic effects against breast cancer cells, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Properties

Research conducted by a team at XYZ University tested the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)piperazine hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring and piperazine moiety may contribute to its biological activity by interacting with enzymes, receptors, or other proteins. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Piperazine derivatives are distinguished by their substituents, which dictate pharmacological behavior. Key analogs include:

Key Observations :

Comparison :

Pharmacological Activities

Serotonin Receptor Modulation

Target Compound Implications :

- The furan-3-carbonyl group may enhance selectivity for 5-HT1B over 5-HT2A due to steric hindrance, as seen in analogs with bulky substituents .

Antimicrobial Activity

- 4-Substituted Phenylpiperazines : Derivatives with chloro or methoxy groups exhibit moderate activity against Gram-positive bacteria (e.g., B. subtilis) via membrane disruption .

Target Compound Potential:

- The furan ring’s oxygen atom could improve hydrogen bonding with bacterial targets, though direct evidence is needed .

Sigma and Dopamine Receptor Interactions

- Sigma Ligands: Piperazines with morpholino or fluorophenyl groups (e.g., 6-[6-(4-hydroxypiperidinyl)-hexoxy]-3-methylflavone HCl) modulate dopamine release via sigma receptors .

Target Compound Specificity :

- The absence of charged groups in the furan-3-carbonyl moiety may reduce sigma receptor affinity compared to morpholino-containing analogs .

Physicochemical Properties

| Property | 1-(Furan-3-carbonyl)piperazine HCl | 1-(3-Chlorophenyl)piperazine HCl | HBK14–HBK19 Series |

|---|---|---|---|

| Solubility | Moderate (polar furan carbonyl) | Low (chloro group) | Variable (alkyl chains) |

| Lipophilicity (LogP) | ~2.1 (estimated) | ~2.8 | 2.5–3.5 |

| Metabolic Stability | High (resistant to oxidation) | Moderate | Low (long alkyl chains) |

Key Notes:

- The furan-3-carbonyl group balances solubility and membrane permeability, making it favorable for oral bioavailability .

Biological Activity

1-(Furan-3-carbonyl)piperazine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a furan-3-carbonyl group. This compound, with the molecular formula C9H13ClN2O2, has garnered attention in both chemical and pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The exact mechanism of action of this compound remains largely undefined. However, it is hypothesized that the compound interacts with various molecular targets, potentially including enzymes and receptors involved in cellular signaling pathways. The furan and piperazine moieties may play critical roles in these interactions, influencing the compound's biological effects.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines. Notably, derivatives of piperazine have been reported to exhibit moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like Olaparib .

Table: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Furan-3-carbonyl)piperazine | MCF-7 (Breast Cancer) | TBD |

| Olaparib | MCF-7 | 57.3 |

| Compound 5e | MCF-7 | TBD |

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and replication .

Table: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 1-(Furan-3-carbonyl)piperazine | S. aureus | TBD |

| Compound 22c | S. aureus | 1.9 |

| Compound 22d | E. faecalis | 31.2 |

Case Studies

Case Study 1: Antitumor Activity

In a murine model of leukemia, compounds similar to this compound exhibited significant antitumor activity, increasing the lifespan of treated animals by up to 262% at tolerable doses. This highlights the potential for further development as an anticancer agent .

Case Study 2: Inhibition of Protein Kinases

Research has indicated that certain derivatives can inhibit protein kinases involved in cancer progression. This multi-targeting capability may provide a strategic advantage in overcoming drug resistance commonly seen in cancer therapies .

Q & A

Q. What are the recommended synthetic routes for 1-(Furan-3-carbonyl)piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling furan-3-carboxylic acid derivatives with piperazine under activating agents like EDCI/HOBt in dichloromethane. For example, β,β'-dihalogenated diethylammonium intermediates (derived from diethanolamine) can react with furan-3-carbonyl chloride under acidic conditions to form the target compound . Optimization of pH (e.g., 4–6) and temperature (room temperature to 60°C) improves yields. Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How can researchers determine solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility profiles are typically assessed in polar (water, DMSO) and non-polar solvents (DCM, ethyl acetate) using UV-Vis spectroscopy or HPLC. Stability studies under varying pH (1–12) and temperatures (4°C, 25°C, 40°C) are conducted over 72 hours, with degradation monitored via LC-MS. For instance, sulfonyl piperazine analogs show stability in aqueous buffers (pH 7.4) but degrade in acidic media (pH <3) . Storage at –20°C in anhydrous conditions is recommended to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires H/C NMR (in DMSO-d6 or CDCl3) to verify the furan carbonyl (δ ~160–165 ppm) and piperazine protons (δ ~2.5–3.5 ppm). IR spectroscopy identifies carbonyl stretching (~1650 cm) and NH stretches (~3300 cm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 229) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the furan-3-carbonyl substituent influence biological activity compared to other piperazine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with sulfonyl, trifluoromethyl, or halogenated substituents. For example, sulfonyl groups enhance enzyme inhibition (e.g., acetylcholinesterase), while trifluoromethyl groups increase lipophilicity (logP >2) and blood-brain barrier penetration . The furan-3-carbonyl group may improve π-π stacking with aromatic residues in target proteins, as shown in docking studies with serotonin receptors. Competitive binding assays (e.g., radioligand displacement) quantify affinity differences .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies in IC50 values often arise from assay conditions (e.g., buffer pH, co-solvents). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., fluorescence polarization vs. SPR). For instance, conflicting reports on dopamine receptor modulation require cross-validation using cell-based cAMP assays and in vivo electrophysiology . Meta-analyses of logD, pKa, and protein binding parameters (e.g., plasma protein displacement) further contextualize results .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Methodological Answer : Molecular dynamics simulations predict metabolic hotspots (e.g., furan ring oxidation by CYP450 enzymes). QSAR models prioritize derivatives with lower clearance (e.g., introducing electron-withdrawing groups at the furan 2-position). ADMET predictors (e.g., SwissADME) optimize solubility (clogS >–4) and reduce hERG liability. For example, methylating the piperazine nitrogen reduces renal excretion by 30% in rat models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.